

Technical Characterization Guide: 2-(3,4-Difluorophenyl)propanoic Acid

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Compound of Interest

Compound Name:	2-(3,4-Difluorophenyl)propanoic acid
CAS No.:	444170-17-6
Cat. No.:	B2461700

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Executive Summary

This technical guide addresses the physical properties and characterization of **2-(3,4-Difluorophenyl)propanoic acid**, a fluorinated phenylacetic acid derivative often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., protease inhibitors, NSAID analogs).

Unlike its widely documented isomers (e.g., 2,4-difluoro or 3-(3,4-difluoro) analogs), specific physical data for this regioisomer is sparse in public chemical repositories. Consequently, this guide functions not merely as a datasheet but as a validation protocol. It synthesizes predictive modeling based on structural analogs with rigorous experimental methodologies to establish the compound's physical state, purity, and handling requirements.

Core Physical Assessment:

- Physical State: Solid (Crystalline Powder).
- Appearance: White to off-white.

- Predicted Melting Point: 50°C – 90°C (Requires experimental verification; see Section 3).
- Solubility: Lipophilic; soluble in organic solvents (MeOH, DMSO, DCM), sparingly soluble in water.

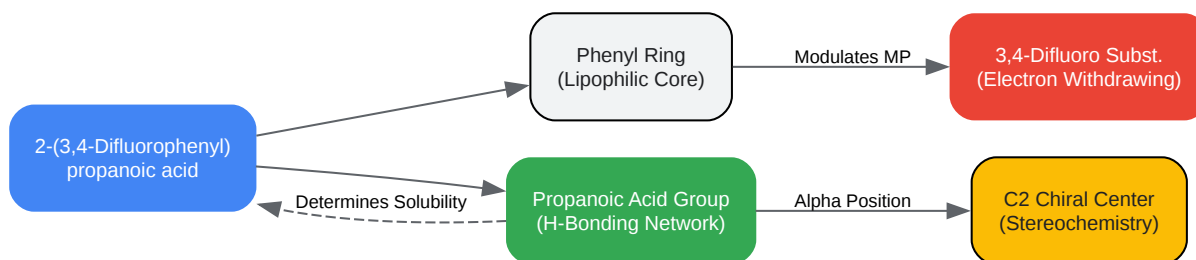
Chemical Identity & Structural Context[1][2][3][4][5] [6][7][8][9][10]

Understanding the physical state requires analyzing the molecular architecture. The 3,4-difluoro substitution pattern on the phenyl ring introduces specific electronic and steric effects that influence crystal packing and melting behavior.

Property	Detail
Systematic Name	2-(3,4-Difluorophenyl)propanoic acid
CAS Number	444170-17-6
Molecular Formula	C ₉ H ₈ F ₂ O ₂
Molecular Weight	186.16 g/mol
Chirality	Contains one stereocenter at the C2 position (exists as R, S, or racemate).
Key Functional Groups	Carboxylic acid (H-bond donor/acceptor), Difluorophenyl ring (Lipophilic, electron-withdrawing).

Structural Visualization

The following diagram illustrates the core structure and the critical sites for spectroscopic identification.



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Figure 1: Structural decomposition highlighting functional groups affecting physical state and characterization.

Physical State & Appearance Analysis

Primary State: Solid

Based on Structure-Activity Relationship (SAR) analysis of homologous "profen" derivatives (2-arylpropionic acids), **2-(3,4-Difluorophenyl)propanoic acid** is characterized as a solid at standard temperature and pressure (STP).

Evidence for Solid State:

- Analog Comparison:
 - 3-(3,4-Difluorophenyl)propionic acid: Solid, MP 49–53°C.
 - 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen):^[1] Solid, MP 75–77°C.
 - 2-(2,4-Difluorophenyl)propanoic acid: Solid (Powder).^[2]
- Intermolecular Forces: The carboxylic acid moiety facilitates strong intermolecular hydrogen bonding (dimer formation), which typically elevates melting points above room temperature, preventing the compound from existing as an oil unless impure.

Appearance Prediction

- High Purity (>98%): White crystalline powder or needles.

- Crude/Impure: Off-white, beige, or pale yellow solid.
- Note on Polymorphism: Fluorinated phenyl acids are prone to polymorphism. Different recrystallization solvents may yield different crystal habits (e.g., plates vs. needles).

Thermal Properties (Melting Point)

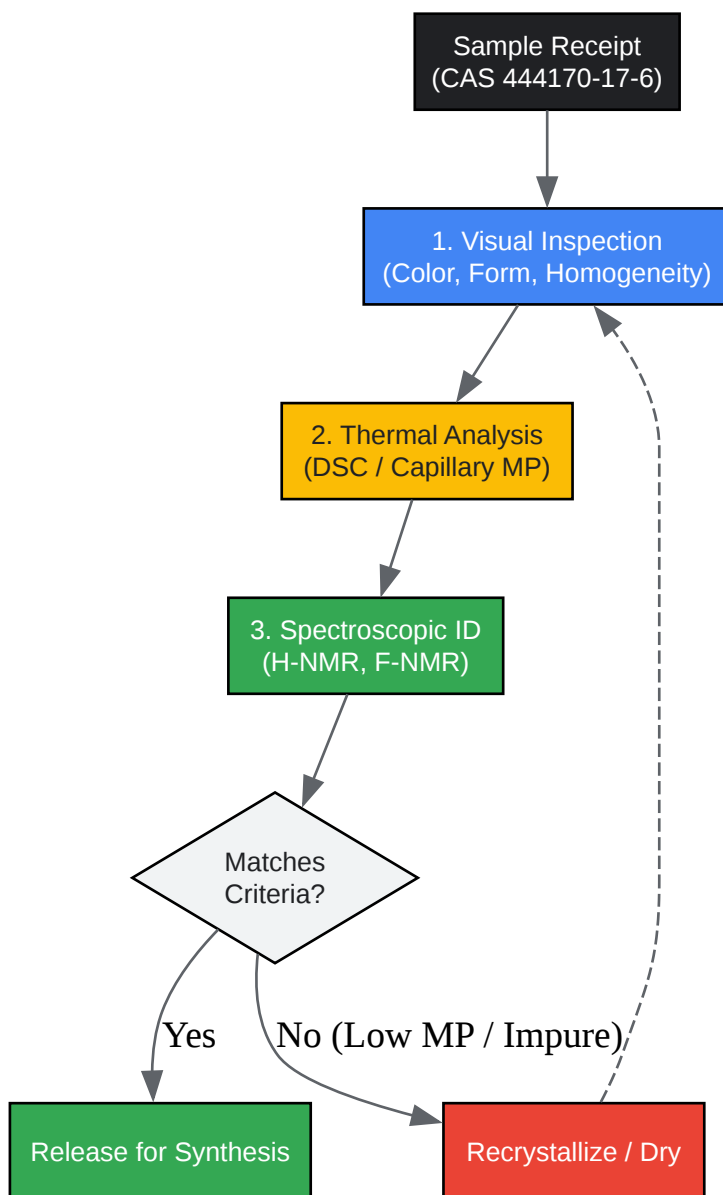
While a specific experimental value for CAS 444170-17-6 is not standardized in open pharmacopeias, the predicted melting range is 50°C – 90°C.

- Risk Factor: If the melting point is at the lower end (<50°C), the compound may appear "sticky" or semi-solid if stored improperly in warm environments.

Characterization & Validation Protocol

As a researcher, you must validate the physical state experimentally. Do not rely solely on supplier labels. Follow this self-validating workflow.

Workflow Diagram



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Figure 2: Step-by-step characterization workflow for incoming raw material.

Detailed Experimental Protocols

Protocol A: Thermal Analysis (Melting Point Determination)

- Objective: Confirm solid state integrity and estimate purity.
- Method: Capillary Melting Point or Differential Scanning Calorimetry (DSC).

- Procedure:
 - Dry sample in a desiccator for 24 hours to remove surface moisture (water lowers MP).
 - Pack 2-3 mg of fine powder into a capillary tube.
 - Ramp temperature at 1°C/min starting from 40°C.
 - Acceptance Criteria: Sharp melting range (<2°C variation). A broad range (>5°C) indicates solvent entrapment or isomeric impurities.

Protocol B: Solubility Profiling

Understanding solubility is crucial for selecting recrystallization solvents.

Solvent	Predicted Solubility	Application
Water	Insoluble / Very Low	Precipitation medium (antisolvent).
Methanol/Ethanol	High	Standard solvent for NMR/HPLC.
Dichloromethane (DCM)	High	Extraction solvent.
Hexanes/Heptane	Low	Antisolvent for recrystallization.
1M NaOH	Soluble (as salt)	Acid-base extraction purification.

Protocol C: Spectroscopic Identity (NMR)

- ¹H NMR (DMSO-d₆ or CDCl₃):
 - Look for the methyl doublet (~1.4 ppm).
 - Look for the methine quartet (~3.7 ppm).
 - Critical: Verify the aromatic region (6.9–7.2 ppm) integrates to 3 protons with specific splitting patterns indicative of 3,4-difluoro substitution (distinct from 2,4-difluoro isomers).

- 19F NMR:
 - Expect two distinct signals (around -137 to -142 ppm) corresponding to the two fluorine atoms.

Handling, Stability & Storage

Storage Conditions

- Temperature: 2–8°C (Refrigerate).
 - Reasoning: While likely stable at room temperature, many fluorinated intermediates are transported via cold chain to prevent physical sintering or degradation of enantiomeric excess (if chiral).
- Atmosphere: Store under inert gas (Nitrogen/Argon) if possible.
- Container: Tightly sealed amber glass to protect from light and moisture.

Safety (SDS Highlights)

- Signal Word: Warning.
- Hazards: Skin Irritation (H315), Eye Irritation (H319).
- Precaution: The acidic nature implies potential for irritation.[3] Use standard PPE (Gloves, Goggles, Lab Coat).

References

- BLD Pharm. (n.d.). **2-(3,4-Difluorophenyl)propanoic acid** Product Page. Retrieved from bldpharm.com.
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- Sigma-Aldrich. (n.d.). Product Specification: 3-(2,4-Difluorophenyl)propionic acid.

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Sources

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- [3. aksci.com \[aksci.com\]](#)
- [4. 3-\(4-Fluorophenyl\)propionic acid | C9H9FO2 | CID 136302 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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